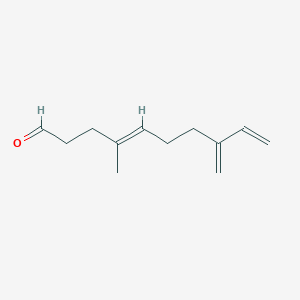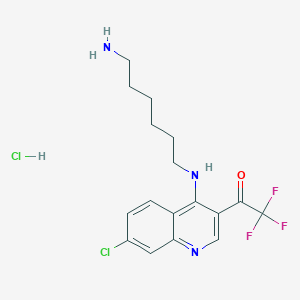
1-(4-((6-Aminohexyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-Aminohexyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a trifluoroethanone group, and an aminohexyl side chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Aminohexyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoroethanone Group: The trifluoroethanone group is introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Aminohexyl Side Chain: The aminohexyl side chain is attached through a nucleophilic substitution reaction, where the amino group of 6-aminohexylamine reacts with the chloroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((6-Aminohexyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thioquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-((6-Aminohexyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-((6-Aminohexyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the trifluoroethanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: A calmodulin antagonist with similar structural features.
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Another calmodulin antagonist with a naphthalene core.
Uniqueness
1-(4-((6-Aminohexyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its combination of a quinoline core, a trifluoroethanone group, and an aminohexyl side chain. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H20Cl2F3N3O |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
1-[4-(6-aminohexylamino)-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C17H19ClF3N3O.ClH/c18-11-5-6-12-14(9-11)24-10-13(16(25)17(19,20)21)15(12)23-8-4-2-1-3-7-22;/h5-6,9-10H,1-4,7-8,22H2,(H,23,24);1H |
InChI-Schlüssel |
GNPCJINXTICNCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


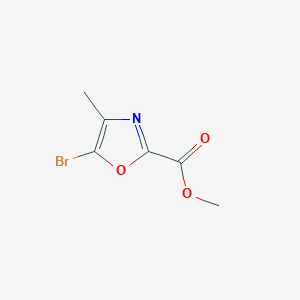
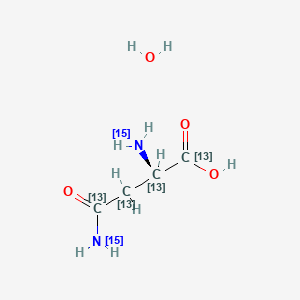
![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

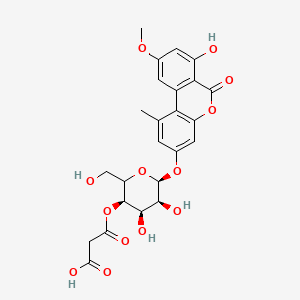
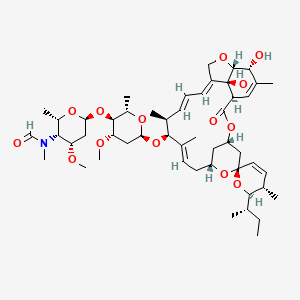
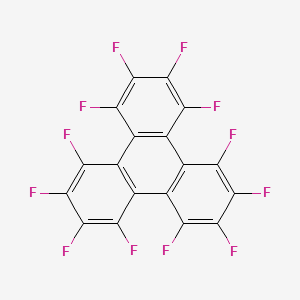
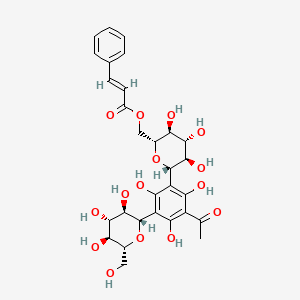
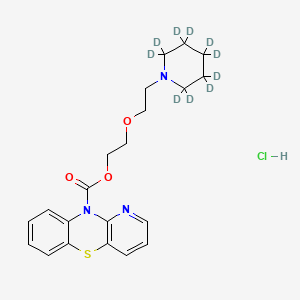
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)

